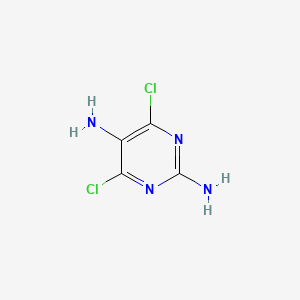

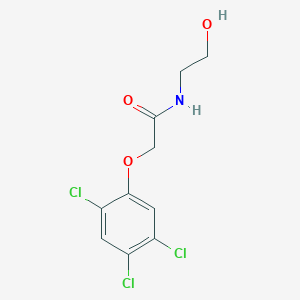

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide

説明

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide, more commonly referred to as HETPA, is a synthetic organic compound with a variety of applications. HETPA has been studied extensively in the scientific literature due to its unique structure and properties.

詳細な合成法

Design of the Synthesis Pathway

The synthesis pathway for N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide involves the reaction of 2,4,5-trichlorophenol with chloroacetyl chloride to form 2,4,5-trichlorophenoxyacetyl chloride. This intermediate is then reacted with ethanolamine to form the final product.

Starting Materials

2,4,5-trichlorophenol, Chloroacetyl chloride, Ethanolamine

Reaction

Step 1: 2,4,5-trichlorophenol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2,4,5-trichlorophenoxyacetyl chloride., Step 2: The intermediate 2,4,5-trichlorophenoxyacetyl chloride is then reacted with ethanolamine in the presence of a base such as triethylamine to form N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide., Step 3: The final product is purified by recrystallization from a suitable solvent such as ethanol.

科学的研究の応用

HETPA has been studied extensively in the scientific literature due to its unique structure and properties. It has been used as a model compound to study the effects of various environmental contaminants on aquatic ecosystems. Additionally, HETPA has been studied as a potential herbicide, fungicide, and insecticide. It has also been studied as a potential pharmaceutical agent, with studies indicating that it may have anti-inflammatory, anti-bacterial, and anti-fungal properties.

作用機序

The exact mechanism of action of HETPA is still not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other lipids. It is thought to bind to specific sites on the enzymes, blocking their activity and preventing the synthesis of fatty acids and other lipids.

生化学的および生理学的効果

HETPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and insects. It has also been shown to have anti-inflammatory and anti-bacterial properties, as well as being effective against certain types of cancer cells. Additionally, it has been demonstrated to reduce the production of certain hormones and to inhibit the activity of certain enzymes.

実験室実験の利点と制限

HETPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it is important to note that HETPA can be toxic in high concentrations, and it is important to use appropriate safety protocols when working with this compound.

将来の方向性

Given the wide range of potential applications of HETPA, there are numerous potential future directions for research. These include further studies into the mechanism of action of HETPA, as well as studies into its potential use as an herbicide, fungicide, insecticide, and pharmaceutical agent. Additionally, further research into the biochemical and physiological effects of HETPA could lead to the development of new drugs and treatments. Finally, further research into the synthesis of HETPA could lead to more efficient and cost-effective methods of production.

特性

IUPAC Name |

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO3/c11-6-3-8(13)9(4-7(6)12)17-5-10(16)14-1-2-15/h3-4,15H,1-2,5H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPZSNRNEAOSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307235 | |

| Record name | N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |

CAS RN |

19336-01-7 | |

| Record name | NSC190477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine](/img/structure/B1296579.png)

![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)